Chlorhydrate de D-aspartate de méthyle

Vue d'ensemble

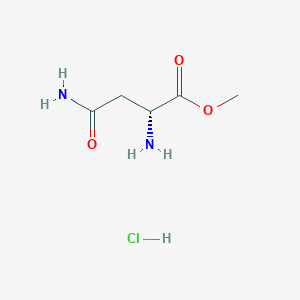

Description

D-Asparagine methyl ester hydrochloride is a yellow, water-soluble industrial chemical. It is primarily used as an intermediate in the synthesis of cefepime, a fourth-generation cephalosporin antibiotic . The compound has a molecular formula of C5H10N2O3·HCl and a molecular weight of 182.6 g/mol .

Applications De Recherche Scientifique

D-Asparagine methyl ester hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including antibiotics like cefepime.

Biology: Studied for its role in protein synthesis and metabolism.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of antibiotics.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

Target of Action

D-Asparagine methyl ester hydrochloride, also known as Methyl D-asparaginate hydrochloride, is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .

Mode of Action

It is known that the compound is used as an intermediate in the synthesis of cefepime . The ester hydrochloride reacts with sodium borohydride to form D-Asparagine methyl ester hydrochloride .

Biochemical Pathways

As a derivative of d-asparagine, it may be involved in similar metabolic processes in nerve and brain tissue .

Result of Action

As an intermediate in the synthesis of cefepime, it contributes to the formation of this antibiotic .

Action Environment

It is known to be a yellow, water-soluble, industrial chemical .

Analyse Biochimique

Biochemical Properties

D-Asparagine methyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of antibiotics like cefepime . It interacts with enzymes such as asparagine synthetase, which catalyzes the synthesis of asparagine from aspartate and ammonia . This interaction is crucial for the production of asparagine, which is involved in the metabolic control of cell functions in nerve and brain tissue . Additionally, D-Asparagine methyl ester hydrochloride is involved in the hydrolysis reactions catalyzed by asparaginase, converting asparagine to aspartate .

Cellular Effects

D-Asparagine methyl ester hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is involved in the metabolic control of cell functions in nerve and brain tissue, impacting the synthesis of proteins, enzymes, and muscle tissue . The compound’s role in asparagine metabolism is vital for maintaining cellular homeostasis and supporting cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, D-Asparagine methyl ester hydrochloride exerts its effects through interactions with specific enzymes and proteins. It binds to asparagine synthetase, facilitating the conversion of aspartate to asparagine . This binding interaction is essential for the amidation reaction that attaches ammonia to aspartic acid . Additionally, D-Asparagine methyl ester hydrochloride is involved in enzyme inhibition and activation processes that regulate gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Asparagine methyl ester hydrochloride change over time due to its stability and degradation properties . The compound is stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that D-Asparagine methyl ester hydrochloride can influence cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of D-Asparagine methyl ester hydrochloride vary with different dosages in animal models . At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including disruptions in protein synthesis and cellular metabolism . Threshold effects have been observed, indicating the importance of dosage regulation in experimental studies .

Metabolic Pathways

D-Asparagine methyl ester hydrochloride is involved in several metabolic pathways, including the synthesis and degradation of asparagine . It interacts with enzymes such as asparagine synthetase and asparaginase, which play critical roles in asparagine metabolism . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, D-Asparagine methyl ester hydrochloride is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s localization and accumulation in target tissues, ensuring its availability for biochemical reactions . The distribution of D-Asparagine methyl ester hydrochloride is crucial for its role in metabolic processes and cellular functions .

Subcellular Localization

D-Asparagine methyl ester hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is essential for the compound’s activity and function in cellular metabolism and protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Asparagine methyl ester hydrochloride is synthesized through a multi-step process:

Reaction with Di-tert-butyl Dicarbonate and Thionyl Chloride: The initial step involves reacting di-tert-butyl dicarbonate with thionyl chloride to form the corresponding diketone.

Reaction with Asparagine Methyl Ester Hydrochloride: The diketone is then reacted with asparagine methyl ester hydrochloride to form the desired product.

Reduction with Sodium Borohydride: The ester hydrochloride is further reacted with sodium borohydride to yield D-Asparagine methyl ester hydrochloride.

Industrial Production Methods: The industrial production of D-Asparagine methyl ester hydrochloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.

Types of Reactions:

Oxidation: D-Asparagine methyl ester hydrochloride can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted esters or amides.

Comparaison Avec Des Composés Similaires

L-Asparagine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the asparagine moiety.

N-Methyl-L-Asparagine: Another derivative of asparagine with a methyl group attached to the nitrogen atom.

Uniqueness:

Stereochemistry: The D-isomer of asparagine methyl ester hydrochloride has unique properties compared to its L-isomer, affecting its reactivity and interaction with biological molecules.

Applications: Its specific use as an intermediate in the synthesis of cefepime highlights its importance in the pharmaceutical industry.

Activité Biologique

D-Asparagine methyl ester hydrochloride (DAMEH) is a derivative of the amino acid asparagine, which plays a vital role in various biological processes. This article explores the biological activity of DAMEH, highlighting its synthesis, pharmacological properties, and potential applications based on existing research.

Chemical Structure and Synthesis

D-Asparagine methyl ester hydrochloride is characterized by the chemical formula . The synthesis typically involves the esterification of D-asparagine with methanol, often using reagents such as trimethylchlorosilane (TMSCl) to facilitate the reaction under mild conditions, yielding high purity and good yields . The process can be summarized as follows:

- Esterification Reaction : D-asparagine is reacted with methanol in the presence of TMSCl.

- Purification : The resulting methyl ester is purified through standard techniques such as filtration and pH adjustment.

D-Asparagine methyl ester hydrochloride exhibits several biological activities primarily due to its role as an amino acid derivative:

- Neurotransmitter Regulation : Asparagine is involved in the synthesis of neurotransmitters and plays a role in synaptic plasticity, influencing cognitive functions and memory .

- Amino Acid Transport : It acts as a substrate for various transporters in human cells, facilitating the uptake of neutral amino acids which are crucial for protein synthesis and metabolic regulation .

Pharmacological Properties

Research indicates that DAMEH may possess several pharmacological properties:

Case Studies

- Neuroprotective Effects : A study demonstrated that D-asparagine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in neurodegenerative disease management .

- Metabolic Regulation : In animal models, DAMEH was observed to influence metabolic pathways related to ammonia detoxification, enhancing overall metabolic health .

Data Table of Biological Activities

Propriétés

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQXHIJXUDQSS-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-18-6 | |

| Record name | D-Asparagine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.